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molecular formula C8H2Co2O8 B8277120 carbon monoxide;cobalt;cobalt(2+);methanone

carbon monoxide;cobalt;cobalt(2+);methanone

Cat. No. B8277120
M. Wt: 343.96 g/mol
InChI Key: BXCQGSQPWPGFIV-UHFFFAOYSA-N
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Patent
US04343722

Procedure details

0.76 g of dicobalt octacarbonyl, 1 g of isophthalonitrile and 20 ml of m-xylene were charged into a 100 ml eggplant type flask equipped with a reflux condenser and a gas inlet tube and the air in the flask was thoroughly replaced while introducing carbon monoxide through the gas inlet tube. Thereafter, the flask was heated in an oil bath at 160° C. for 90 minutes under reflux while passing carbon monoxide therethrough. After the heating, the flask was cooled to room temperature and the resulting precipitate was directly transferred into a 100 ml shaking type autoclave together with solvent m-xylene. After adding 9 g of isophthalonitrile and 10 ml of m-xylene thereto, the gas in the autoclave was replaced with hydrogen. Further 10 ml of liquid ammonia was added thereto and the isophthalonitrile was hydrogenated at a reaction temperature of 100° C. under an initially charged hydrogen pressure of 260 kg/cm2 gage. The reaction was completed in 120 minutes and m-xylenediamine was obtained in a yield of 96.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
96.4%

Identifiers

REACTION_CXSMILES
C(#N)C1C=CC=C(C#[N:6])C=1.[C]=O.[H][H].[NH3:15].[C:16]1([CH3:23])[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[C:16]1([CH3:23])[C:17]([NH2:6])=[C:18]([CH3:22])[C:19]([NH2:15])=[CH:20][CH:21]=1 |f:5.6.7.8.9.10.11.12.13.14,^3:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
0.76 g
Type
catalyst
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
liquid
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After the heating, the flask was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was hydrogenated at a reaction temperature of 100° C. under an initially charged hydrogen

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
C=1(C(=C(C(=CC1)N)C)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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